2-Methyl-1-nitroanthraquinone

Catalog No.
S594341
CAS No.
129-15-7
M.F
C15H9NO4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-nitroanthraquinone

CAS Number

129-15-7

Product Name

2-Methyl-1-nitroanthraquinone

IUPAC Name

2-methyl-1-nitroanthracene-9,10-dione

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C15H9NO4/c1-8-6-7-11-12(13(8)16(19)20)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3

InChI Key

FYXKXZFTZBYYNP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
INSOL IN WATER & HOT ETHANOL; SLIGHTLY SOL IN HOT DIETHYL ETHER, HOT BENZENE, HOT ACETIC ACID & CHLOROFORM; SOL IN NITROBENZENE

Synonyms

2-methyl-1-nitroanthraquinone

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Carcinogenicity studies:

  • The International Agency for Research on Cancer (IARC) classified 2-M-1-NA as "possibly carcinogenic to humans" based on evidence from animal studies. [IARC Monogr Eval Carcinog Risk Chem Hum. 1982 Apr;27:205-10. PMID: 6955264]
  • Studies in mice have shown that 2-M-1-NA exposure can increase the risk of developing hemangiosarcomas, a type of cancer that affects blood vessels. [Int. J. Cancer 19:117-121 (1977)]

Other research:

  • 2-M-1-NA has also been studied for its potential mutagenic properties, meaning it could cause changes in DNA that could lead to mutations. [Chemical Effects in Biological Systems. Research Triangle Park, NC (USA): National Toxicology Program (NTP). Accessed 2024-02-16. DOI: ]
  • However, the results of these studies have been inconclusive.

2-Methyl-1-nitroanthraquinone is an organic compound with the molecular formula C15H9NO4C_{15}H_{9}NO_{4} and a CAS number of 129-15-7. It is part of the anthraquinone family, characterized by a structure that includes two carbonyl groups and a nitro group attached to an anthracene backbone. This compound typically appears as pale yellow needles or a light yellow solid and is insoluble in water but soluble in organic solvents like benzene and acetonitrile . The presence of the nitro group contributes to its reactivity, making it susceptible to reduction and oxidation reactions.

Research has focused on the potential carcinogenicity of 2-M-1-NA. Studies suggest it might act through a mutagenic mechanism, causing DNA damage []. However, the specific details of this mechanism require further investigation.

. A notable reaction involves its photoreduction in the presence of alcohols, leading to the formation of 1-amino-2-methyl-9,10-anthraquinone as a photoproduct. This process involves the generation of radicals that can further react to yield nitroso compounds . Additionally, it can be oxidized to form 1-nitro-2-anthraquinonecarboxylic acid, which is useful in dye synthesis .

The biological activity of 2-methyl-1-nitroanthraquinone has been explored in various studies. It has been noted for its potential toxicity and carcinogenicity, particularly in experimental animal models. The compound's structure allows it to interact with biological systems, potentially leading to mutagenic effects. Its derivatives are often investigated for their pharmacological properties, including antibacterial and anticancer activities .

Several methods exist for synthesizing 2-methyl-1-nitroanthraquinone:

  • Nitration of Anthraquinone: This method involves the nitration of anthraquinone using nitric acid and sulfuric acid under controlled conditions.
  • Methylation Reactions: Methylation can be performed on 1-nitroanthraquinone using methylating agents such as dimethyl sulfate or methyl iodide.
  • Photochemical Methods: Recent studies have explored photochemical routes that utilize light to drive reactions involving anthraquinones, leading to the formation of various derivatives including 2-methyl-1-nitroanthraquinone .

2-Methyl-1-nitroanthraquinone finds applications primarily in dye manufacturing due to its ability to form colored compounds upon further chemical modification. It is also utilized in research settings for studying photochemical processes and as a precursor for synthesizing other anthraquinone derivatives with potential therapeutic properties .

Interaction studies involving 2-methyl-1-nitroanthraquinone often focus on its reactivity with various nucleophiles and radicals. The compound's ability to form radical intermediates during photoreduction has been extensively studied, highlighting its potential pathways for transformation in biological systems. These interactions can lead to significant changes in the compound's activity and toxicity profiles .

Several compounds share structural similarities with 2-methyl-1-nitroanthraquinone. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1-NitroanthraquinoneContains one nitro groupLess steric hindrance than 2-methyl variant
2-NitroanthraquinoneContains a nitro group at position twoDifferent reactivity profile
AnthraquinoneParent compound without nitro or methyl groupsServes as a base structure for modifications
9,10-AnthracenedioneSimilar carbonyl functionalitiesLacks nitro substituent

The uniqueness of 2-methyl-1-nitroanthraquinone lies in its specific combination of a methyl group and a nitro group on the anthraquinone skeleton, influencing both its chemical reactivity and biological activity compared to other anthraquinones .

Physical Description

2-methyl-1-nitroanthraquinone appears as pale yellow needles or light yellow solid. (NTP, 1992)

Color/Form

PALE-YELLOW NEEDLES

XLogP3

3.1

Melting Point

518 to 520 °F (NTP, 1992)
270.5 °C
270-271 °C

UNII

XU83BY176P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

129-15-7

Wikipedia

2-methyl-1-nitroanthraquinone

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

PREPN: ...BY NITRATION OF 2-METHYLANTHRAQUINONE WITH A MIXT OF NITRIC & SULFURIC ACIDS.

General Manufacturing Information

2-Methyl-1-nitroanthraquinone is no longer used by the dye industry in the United States and has not been produced commercially in this country since 1970.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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